molecular formula C19H21ClN2O2 B5150965 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide

Cat. No. B5150965
M. Wt: 344.8 g/mol
InChI Key: HIBJOKIZBDTURP-UHFFFAOYSA-N
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Description

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline as a potential treatment for drug addiction. Since then, it has been widely studied for its potential therapeutic applications and as a tool for understanding the role of dopamine D3 receptors in the brain.

Mechanism of Action

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide works by selectively blocking dopamine D3 receptors in the brain. These receptors are involved in reward and motivation pathways, and are thought to play a key role in addiction. By blocking these receptors, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide reduces the reinforcing effects of drugs of abuse, making it less likely that an individual will continue to seek out and use these substances.
Biochemical and Physiological Effects:
In addition to its effects on drug-seeking behavior, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been shown to have other biochemical and physiological effects. For example, it has been shown to reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward and motivation. It has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's response to stress.

Advantages and Limitations for Lab Experiments

One advantage of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide is its selectivity for dopamine D3 receptors, which allows researchers to study the specific role of these receptors in various physiological and behavioral processes. However, one limitation is that it is not highly soluble in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for the treatment of addiction and other psychiatric disorders. Additionally, researchers may continue to investigate the specific mechanisms by which 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide exerts its effects on dopamine D3 receptors, in order to better understand the role of these receptors in addiction and other processes. Finally, researchers may explore the potential use of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide as a tool for studying the neurobiology of addiction and related disorders.

Synthesis Methods

The synthesis of 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide involves several steps, starting with the reaction of 4-chlorophenol with benzyl bromide to form 4-chlorobenzyl phenyl ether. This compound is then reacted with piperidine-3-carboxylic acid to form the desired product, 1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide. The synthesis process has been optimized to produce high yields of pure product.

Scientific Research Applications

1-[3-(4-chlorophenoxy)benzyl]-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, including cocaine, nicotine, and alcohol. Additionally, it has been investigated for its potential use in the treatment of other psychiatric disorders, such as depression and schizophrenia.

properties

IUPAC Name

1-[[3-(4-chlorophenoxy)phenyl]methyl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c20-16-6-8-17(9-7-16)24-18-5-1-3-14(11-18)12-22-10-2-4-15(13-22)19(21)23/h1,3,5-9,11,15H,2,4,10,12-13H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIBJOKIZBDTURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC(=CC=C2)OC3=CC=C(C=C3)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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